Ripk1-IN-7 -

Ripk1-IN-7

Catalog Number: EVT-2978358
CAS Number:
Molecular Formula: C25H22F3N5O2
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ripk1-IN-7 was synthesized as part of a research initiative focused on developing type II inhibitors targeting Receptor-Interacting Protein Kinase 1. It belongs to a category of small molecules that selectively inhibit serine/threonine kinases, with a specific focus on Receptor-Interacting Protein Kinase 1. The design of this compound is based on structural modifications of existing inhibitors to enhance selectivity and potency against the target kinase.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ripk1-IN-7 involves several key steps:

  1. Initial Reaction: The synthesis begins with the formation of an intermediate compound through a two-step reaction process. This typically includes the use of reagents that facilitate the introduction of functional groups necessary for the final structure.
  2. Purification: Following synthesis, compounds are purified using techniques such as high-performance liquid chromatography to ensure the removal of impurities and unreacted materials. The purity is often confirmed by mass spectrometry and nuclear magnetic resonance spectroscopy.
  3. Characterization: The final product is characterized using various analytical techniques, including:
    • Mass Spectrometry: To determine molecular weight and confirm structure.
    • Nuclear Magnetic Resonance Spectroscopy: To elucidate the structural features and confirm the identity of the compound.

Technical Details

The synthesis process is optimized for yield and purity, with conditions carefully controlled to favor the formation of Ripk1-IN-7 over side products. Analytical data such as chemical shifts in nuclear magnetic resonance spectra provide insights into the molecular structure.

Molecular Structure Analysis

Structure and Data

Ripk1-IN-7 features a complex molecular structure that includes specific functional groups designed to enhance its interaction with Receptor-Interacting Protein Kinase 1. The precise molecular formula and structural representation are crucial for understanding its binding affinity and selectivity.

Key Structural Features:

  • Functional Groups: Specific substitutions that enhance binding to the kinase domain.
  • Chirality: If applicable, stereochemistry can play a crucial role in biological activity.

Data Interpretation

Structural data obtained from spectroscopic methods are analyzed to confirm that Ripk1-IN-7 fits within the expected parameters for effective inhibition of Receptor-Interacting Protein Kinase 1.

Chemical Reactions Analysis

Reactions and Technical Details

Ripk1-IN-7 undergoes specific chemical reactions when interacting with Receptor-Interacting Protein Kinase 1:

  1. Binding Interaction: The compound binds to the active site of Receptor-Interacting Protein Kinase 1, inhibiting its activity. This interaction can be characterized by kinetic studies that measure changes in enzymatic activity in the presence of Ripk1-IN-7.
  2. Inhibition Mechanism: Detailed studies reveal that Ripk1-IN-7 may act through non-competitive inhibition, affecting substrate binding without directly competing with adenosine triphosphate.

Technical Insights

Experimental setups often involve enzyme assays where varying concentrations of Ripk1-IN-7 are tested against fixed concentrations of substrate and adenosine triphosphate to elucidate its inhibitory profile.

Mechanism of Action

Process and Data

The mechanism by which Ripk1-IN-7 exerts its inhibitory effects on Receptor-Interacting Protein Kinase 1 involves several steps:

  1. Binding: The compound binds to the kinase domain, stabilizing it in an inactive conformation.
  2. Inhibition of Phosphorylation: By preventing phosphorylation events that lead to downstream signaling associated with cell death pathways, Ripk1-IN-7 effectively reduces necroptosis and apoptosis.
  3. Impact on Cell Signaling: The inhibition alters cellular responses to stress signals, which can be quantitatively assessed through cell viability assays.

Data Evaluation

Kinetic data from enzyme assays provide insights into the potency and efficacy of Ripk1-IN-7 compared to other known inhibitors, establishing its potential therapeutic utility.

Physical and Chemical Properties Analysis

Physical Properties

Ripk1-IN-7 exhibits distinct physical properties:

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Solubility profiles in various solvents are critical for formulation development.

Chemical Properties

Chemical stability under physiological conditions is essential for therapeutic applications:

  • Stability Studies: Evaluations under different pH conditions and temperatures help predict shelf-life and storage requirements.

Relevant Data or Analyses

Analytical data from stability studies inform formulation strategies, ensuring that Ripk1-IN-7 remains effective over time.

Applications

Scientific Uses

Ripk1-IN-7 has potential applications in several scientific domains:

  • Research Tool: As an inhibitor, it serves as a valuable tool for studying the role of Receptor-Interacting Protein Kinase 1 in cell death pathways.
  • Therapeutic Development: Given its mechanism of action, it may be explored further as a candidate for treating diseases characterized by excessive inflammation or cell death, such as neurodegenerative disorders or certain cancers.
Introduction to RIPK1 as a Therapeutic Target in Inflammatory and Degenerative Diseases

Biological Significance of RIPK1 in Cell Death and Inflammation

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a master regulator of cellular fate, functioning as a critical signaling node governing inflammation, cell survival, and programmed cell death pathways. Structurally, RIPK1 (≈76 kDa) contains three functionally distinct domains: an N-terminal kinase domain (KD), an intermediate domain (ID) housing the RIP homotypic interaction motif (RHIM), and a C-terminal death domain (DD) [1] [5] [7]. This multidomain architecture enables RIPK1 to perform dual roles—acting as a molecular scaffold for pro-survival signaling and as an active kinase driving cell death.

Upon tumor necrosis factor-alpha (TNF-α) binding to TNFR1, RIPK1 is recruited to Complex I, where it undergoes K63-linked and M1-linear ubiquitination by cIAP1/2 and LUBAC, respectively. This ubiquitination recruits TAK1 and IKK complexes, activating NF-κB and MAPK pathways that promote inflammatory gene expression and cell survival [1] [5] [7]. Conversely, deubiquitination of RIPK1 by enzymes like CYLD or A20 triggers a conformational shift, enabling RIPK1 to form cytoplasmic death complexes. When caspase-8 activity is compromised, RIPK1 collaborates via its RHIM domain with RIPK3 to form the necrosome (Complex IIb), initiating necroptosis [1] [2]. This involves RIPK3-mediated phosphorylation of the pseudokinase MLKL, leading to MLKL oligomerization, plasma membrane permeabilization, and the release of damage-associated molecular patterns (DAMPs) that amplify inflammation [1] [5]. RIPK1 can also form Complex IIa (with FADD and caspase-8) to induce apoptosis [5]. Thus, RIPK1 sits at a critical crossroads, with its activity (kinase vs. scaffold) and post-translational modifications (phosphorylation/ubiquitination) dictating cellular outcomes in infection, tissue damage, and homeostasis.

Table 1: Key Functional Domains and Modifications of RIPK1 [1] [5] [7]

DomainKey Features/ResiduesPrimary FunctionRegulatory Outcome
Kinase Domain (N-terminal)S25, D138, K45, S161, S166, T189Catalytic activity for cell death inductionS161/S166 phosphorylation: Pro-death; S25/T189 phosphorylation: Pro-survival
Intermediate Domain (ID)RHIM motifInteraction with RHIM-containing proteins (RIPK3, TRIF, ZBP1)Scaffold for necrosome formation; Prevents ZBP1-mediated necrosis
Death Domain (C-terminal)K376, K584, K612Homodimerization; Interaction with DD-containing receptors/proteinsComplex I assembly; K63/M1 Ub: Pro-survival signaling
Ubiquitination SitesK115 (K63/M1 Ub), K376 (K11/K63/M1 Ub), K612 (M1 Ub)Platform for E3 ligases (cIAP1/2, LUBAC)K63/M1 chains: NF-κB activation; Deubiquitination: Complex II formation

Rationale for Targeting RIPK1 Kinase Activity in Disease Modulation

Dysregulated RIPK1 kinase activity is a pathogenic driver across a spectrum of diseases characterized by excessive inflammation and cell death. Preclinical and genetic evidence strongly supports RIPK1 inhibition as a therapeutic strategy:

  • Neurodegenerative Diseases: In Amyotrophic Lateral Sclerosis (ALS), single-nucleus RNA sequencing revealed elevated RIPK1 expression and activity in post-mortem spinal cords. RIPK1-mediated neuroinflammation contributes to motor neuron loss, and RIPK1 inhibition delayed symptom onset and motor impairment in SOD1G93A mouse models [6].
  • Systemic Inflammatory Response Syndrome (SIRS) and Sepsis: TNF-induced necroptosis via RIPK1 is a major contributor to the cytokine storm and multi-organ failure in sepsis. Kinase-dead RIPK1D138N/D138N mice are protected from TNF- or TNF/zVAD-induced lethal shock, modeling SIRS [5] [7]. RIPK1 inhibition prevents endothelial cell necroptosis, intestinal damage, and coagulation cascade activation [7].
  • Autoimmune and Inflammatory Disorders: RIPK1 hyperactivation is implicated in psoriasis, rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and skin inflammation. Patients with inactivating RIPK1 mutations paradoxically develop immunodeficiency and IBD, highlighting the delicate balance of RIPK1 function [7] [8].
  • Cancer Metastasis: While necroptosis can be immunogenic, RIPK1 signaling within the tumor microenvironment can also promote immunosuppression and metastasis [1].

Targeting the kinase activity specifically offers advantages over global RIPK1 deletion (embryonically lethal in mice) or scaffold disruption. Inhibitors selectively block the kinase-dependent death pathways (apoptosis and necroptosis) while preserving the scaffold-dependent pro-survival and inflammatory functions of RIPK1, thereby mitigating pathological cell death without crippling essential immune responses [1] [5] [7].

Emergence of RIPK1-IN-7 as a Selective Inhibitor in Preclinical Research

RIPK1-IN-7 has emerged as a potent and selective preclinical tool compound and candidate inhibitor targeting the RIPK1 kinase domain. Key biochemical and cellular characteristics include:

  • High Potency and Selectivity: RIPK1-IN-7 binds RIPK1 with a dissociation constant (Kd) of 4 nM and inhibits its enzymatic activity with a half-maximal inhibitory concentration (IC50) of 11 nM. This places it among the most potent RIPK1 inhibitors reported [3].
  • Robust Cellular Protection: RIPK1-IN-7 demonstrates exceptional efficacy in blocking necroptosis across diverse cell lines stimulated with TNFα plus Smac mimetic (to deplete cIAPs) and the pan-caspase inhibitor z-VAD-FMK (TSZ). It exhibits EC50 values in the low nanomolar range: 1.861 nM in human HT-29 colorectal adenocarcinoma cells, 11.55 nM in human U937 monocytic cells, and 0.999 nM in mouse L929 fibrosarcoma cells [3].
  • Kinase Selectivity Profile: While highly selective for RIPK1, RIPK1-IN-7 also shows activity against a limited set of other kinases (Flt4, TrkA/B/C, Axl, Mer, HRI, MAP4K5) at higher concentrations (IC50s ranging from 7-35 nM), information crucial for interpreting complex phenotypic data [3].
  • In Vivo Efficacy: RIPK1-IN-7 demonstrates significant antimetastatic activity in experimental models. It effectively reduces lung metastasis in the B16 melanoma model, highlighting its potential therapeutic relevance beyond cytoprotection [3].
  • Structural Basis for Inhibition: RIPK1-IN-7 is classified as a Type II kinase inhibitor. It binds RIPK1 in the "DLG-out" conformation, forming hydrogen bonds with the hinge region and occupying an adjacent hydrophobic pocket. Key interactions involve residues Met92, Met95, Ala155, and notably Asp156 in the catalytic cleft [4] [9]. This binding mode differentiates it from allosteric inhibitors like GSK2982772 and contributes to its strong drug-like properties and selectivity profile [4].

The discovery of RIPK1-IN-7 exemplifies modern approaches to inhibitor development. While identified through traditional medicinal chemistry, its characterization benefited from structural insights. Furthermore, recent studies utilizing deep learning models (e.g., fingerprint graph attention networks - FP-GAT) combined with virtual screening of large compound libraries (millions of molecules) highlight the ongoing efforts to identify novel chemotypes targeting RIPK1, building upon the foundation laid by compounds like RIPK1-IN-7 [9].

Table 2: Comparative Profile of Selected RIPK1 Inhibitors in Research & Development [3] [4] [8]

Compound Name/CodeTypeKey Biochemical/Cellular PotencyReported Therapeutic Effects (Preclinical/Clinical)Development Status (as of mid-2025)
RIPK1-IN-7Type IIKd = 4 nM; Enzymatic IC50 = 11 nM; HT-29 EC50 = 1.86 nMB16 melanoma lung metastasis reductionPreclinical research tool/candidate
Necrostatin-1 (Nec-1)Type II (First-gen)~200-500 nM cellular activityReduced mortality in TNFα-shock modelsLargely superseded; Historic tool compound
GSK2982772AllostericIC50 ≈ 16-20 nMPhase II trials in UC, RA, psoriasis; Discontinued in UC Phase IIPhase II completed (UC failed; RA/Psoriasis ongoing?)
Ocadusertib (LY3871801/R552)Not fully disclosedPreclinical data onlyPrevention of joint/skin inflammation in murine modelsPhase IIa in RA (NCT05848258) - Active
Compound 24 (DL)Type II (Novel)Enzymatic IC50 = 2.01 µM; HT-29 EC50 = 6.77 µMProtective in TSZ-induced HT-29 necroptosisHit from deep learning/virtual screening [9]

Properties

Product Name

Ripk1-IN-7

IUPAC Name

1-[5-(4-amino-7-ethylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethoxy)phenyl]ethanone

Molecular Formula

C25H22F3N5O2

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C25H22F3N5O2/c1-2-32-13-19(22-23(29)30-14-31-24(22)32)16-6-7-20-17(12-16)8-9-33(20)21(34)11-15-4-3-5-18(10-15)35-25(26,27)28/h3-7,10,12-14H,2,8-9,11H2,1H3,(H2,29,30,31)

InChI Key

APPXQUDJLJXULP-UHFFFAOYSA-N

SMILES

CCN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)OC(F)(F)F

Solubility

not available

Canonical SMILES

CCN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.